molecular formula C19H17BrFN3O3S B6489506 3-(4-bromophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216423-04-9

3-(4-bromophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B6489506
CAS RN: 1216423-04-9
M. Wt: 466.3 g/mol
InChI Key: DUAQWELCVMPZNK-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C19H17BrFN3O3S and its molecular weight is 466.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-bromophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is 465.01580 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-bromophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-bromophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, focusing on six unique applications:

Pharmaceutical Development

This compound has potential applications in the development of new pharmaceuticals due to its unique structural properties. The presence of bromophenyl and fluorobenzenesulfonyl groups can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug discovery and development .

Antioxidant Research

Research has shown that similar compounds can influence antioxidant enzyme activities. This specific compound could be investigated for its effects on antioxidant enzymes, potentially leading to new insights into oxidative stress and its management in biological systems .

Electrochemical Studies

The compound’s structure suggests it could be useful in electrochemical applications. Studies on similar molecules have demonstrated interesting redox properties, which could be explored further for applications in electrochemical sensors or energy storage devices .

Material Science

The unique spiro structure of this compound makes it a candidate for material science research. It could be used in the synthesis of new materials with specific electronic, optical, or mechanical properties, potentially leading to advancements in fields such as nanotechnology and polymer science .

Biological Activity Screening

Given its complex structure, this compound could be screened for various biological activities, including antimicrobial, antifungal, or anticancer properties. Such screenings could uncover new therapeutic agents or lead to the development of novel treatments .

Chemical Synthesis

The compound can serve as a building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, which can be used in various chemical reactions and processes, contributing to advancements in synthetic chemistry .

properties

IUPAC Name

3-(4-bromophenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFN3O3S/c20-14-7-5-13(6-8-14)17-18(25)23-19(22-17)9-11-24(12-10-19)28(26,27)16-4-2-1-3-15(16)21/h1-8H,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAQWELCVMPZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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